molecular formula C7H7N3O4S B4290184 6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid

6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid

Cat. No. B4290184
M. Wt: 229.22 g/mol
InChI Key: SGLUXSUDNFTFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid, also known as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), is a commonly used compound in scientific research. It is a chromogenic substrate that is widely used in assays to measure the activity of enzymes such as peroxidases and oxidases. ABTS has a wide range of applications in various fields of research, including biochemistry, microbiology, and environmental science.

Mechanism of Action

The mechanism of action of 6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid is based on the oxidation of the compound by enzymes such as peroxidases and oxidases. The reaction produces a radical cation form of 6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid, which is blue in color and has a strong absorbance at 420 nm. The intensity of the color is directly proportional to the activity of the enzyme being measured.
Biochemical and Physiological Effects:
6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid in lab experiments include its high sensitivity, ease of use, and wide range of applications. 6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid is a highly sensitive chromogenic substrate that produces a strong signal in assays to measure enzyme activity. It is also easy to use and can be adapted to various types of assays. The limitations of using 6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid in lab experiments include its cost and the fact that it is not suitable for all types of enzymes.

Future Directions

There are many future directions for the use of 6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid in scientific research. One potential application is in the development of new assays to measure the activity of different types of enzymes. Another potential application is in the development of new methods to measure the antioxidant capacity of different compounds. Additionally, 6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid could be used in the development of new diagnostic tests for various diseases. Overall, the versatility and sensitivity of 6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid make it a valuable tool for scientific research.

Scientific Research Applications

6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid is widely used in scientific research as a chromogenic substrate in assays to measure the activity of enzymes. It is commonly used to measure the activity of peroxidases and oxidases, which are enzymes that play important roles in various biological processes. 6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid is also used in assays to measure the antioxidant capacity of various compounds, including food and plant extracts.

properties

IUPAC Name

6-amino-2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4S/c8-3-1-4-5(10-7(11)9-4)2-6(3)15(12,13)14/h1-2H,8H2,(H2,9,10,11)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLUXSUDNFTFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)N2)S(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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